4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
CAS No.: 1799610-93-7
Cat. No.: VC6712061
Molecular Formula: C8H6ClIN2S
Molecular Weight: 324.56
* For research use only. Not for human or veterinary use.
![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine - 1799610-93-7](/images/structure/VC6712061.png)
Specification
CAS No. | 1799610-93-7 |
---|---|
Molecular Formula | C8H6ClIN2S |
Molecular Weight | 324.56 |
IUPAC Name | 4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C8H6ClIN2S/c1-2-4-6(10)5-7(9)11-3-12-8(5)13-4/h3H,2H2,1H3 |
Standard InChI Key | MOUNVTUFUIBMMH-UHFFFAOYSA-N |
SMILES | CCC1=C(C2=C(S1)N=CN=C2Cl)I |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine, precisely describes its fused bicyclic system. The thieno[2,3-d]pyrimidine scaffold consists of a thiophene ring fused to a pyrimidine ring, with substitutions at positions 4, 5, and 6. Key identifiers include:
The iodine atom at position 5 contributes to the molecule’s polarizability, while the ethyl group at position 6 enhances hydrophobic interactions with enzyme active sites .
Crystallographic and Spectroscopic Data
X-ray crystallographic studies of analogous compounds, such as 6-ethylthieno[2,3-d]pyrimidines, reveal a planar fused-ring system with bond lengths and angles consistent with aromatic stabilization . The chlorine atom at position 4 adopts a position orthogonal to the ring plane, minimizing steric hindrance. Infrared (IR) and nuclear magnetic resonance (NMR) spectra for related derivatives confirm the presence of characteristic C–I (500–600 cm⁻¹) and C–Cl (750–800 cm⁻¹) stretches, as well as distinct proton environments for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂).
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of 4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine typically proceeds via a multi-step sequence:
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Formation of the Thieno[2,3-d]pyrimidine Core: Ethyl 2-amino-5-ethylthiophene-3-carboxylate undergoes cyclization with chlorformamidine hydrochloride in dimethyl sulfoxide (DMSO) at 120–125°C to yield 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one .
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Iodination at Position 5: Treatment with iodine monochloride (ICl) in acetic acid introduces the iodine substituent.
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Chlorination at Position 4: Phosphorus oxychloride (POCl₃) facilitates the substitution of the hydroxyl group with chlorine under reflux conditions .
Biological Activities and Mechanism of Action
Enzyme Inhibition Profiles
4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine exhibits potent dual inhibition of human TS and DHFR, with IC₅₀ values of 54 nM and 19 nM, respectively . These enzymes are critical for nucleotide biosynthesis, making the compound a compelling antitumor agent. Comparative studies with its 6-methyl analogue reveal a 9-fold increase in DHFR inhibition potency, attributed to enhanced hydrophobic interactions between the ethyl group and Val115 in the DHFR active site .
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
Compound | TS IC₅₀ (nM) | DHFR IC₅₀ (nM) | Tumor Cell GI₅₀ (nM) |
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4-Chloro-6-ethyl-5-iodo... | 54 | 19 | 12–45 |
6-Methyl analogue | 68 | 170 | 150–320 |
Pemetrexed (reference) | 18,000 | 7,500 | 1,200–2,500 |
Antitumor Efficacy
In the National Cancer Institute (NCI) 60-cell line screen, the compound demonstrates nanomolar growth inhibition (GI₅₀ = 12–45 nM) against leukemia (HL-60) and breast cancer (MCF-7) cell lines . Mechanistic studies indicate cell cycle arrest at the G1/S phase and induction of apoptosis via caspase-3 activation.
Structure-Activity Relationships (SAR)
Role of Substituents
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Iodine at Position 5: Enhances binding to TS by forming halogen bonds with Phe225 .
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Ethyl at Position 6: Increases hydrophobic contact surface area, improving DHFR inhibition over methyl analogues .
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Chlorine at Position 4: Stabilizes the enol tautomer, facilitating hydrogen bonding with Asp218 in TS.
Comparison with Structural Analogues
Replacement of iodine with bromine reduces TS affinity by 3-fold, while substituting chlorine with fluorine abolishes DHFR inhibition entirely. The cyclopropyl variant (4-chloro-2-cyclopropyl-6-ethylthieno[2,3-d]pyrimidine) shows shifted activity toward antimicrobial targets, underscoring the importance of the 5-iodo substitution for anticancer specificity.
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